Cas no 84328-14-3 (3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid)
![3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid structure](https://www.kuujia.com/scimg/cas/84328-14-3x500.png)
3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid
- Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, 2-methyl ester
- Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, monomethyl ester
- SCHEMBL13947949
- 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylicacid
- 84328-14-3
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- Inchi: InChI=1S/C10H10O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-6H,4H2,1H3,(H,11,12)
- InChI Key: WPPRQTOKYRDUCP-UHFFFAOYSA-N
- SMILES: COC(=O)C1=C(C2C=CC1C2)C(=O)O
Computed Properties
- Exact Mass: 194.05790880g/mol
- Monoisotopic Mass: 194.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 63.6Ų
3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM201011-1g |
3-(methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid |
84328-14-3 | 95% | 1g |
$631 | 2021-08-05 | |
Chemenu | CM201011-1g |
3-(methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid |
84328-14-3 | 95% | 1g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743457-1g |
3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid |
84328-14-3 | 98% | 1g |
¥5174.00 | 2024-07-28 |
3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid Related Literature
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
Additional information on 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid
Introduction to 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid (CAS No. 84328-14-3)
3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 84328-14-3, is a structurally intriguing compound belonging to the class of bicyclic hydrocarbons. This molecule, featuring a fused cyclopropane and cyclopentane ring system, has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique stereochemistry and potential biological activities. The presence of a methyl ester group at the 3-position and a carboxylic acid functionality at the 2-position contributes to its reactivity and utility in synthetic chemistry.
The compound’s framework, consisting of a bicyclo[2.2.1]heptane core, is a testament to the versatility of cyclic structures in medicinal chemistry. The rigid three-membered ring (cyclopropane) and the five-membered ring (cyclopentane) create a conformationally constrained system that can influence the molecule’s interactions with biological targets. This constraint has made it a valuable scaffold for designing molecules with specific binding properties.
In recent years, there has been growing interest in leveraging such bicyclic systems for drug discovery due to their ability to mimic natural products and exhibit enhanced metabolic stability. The 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid derivative has been explored as a key intermediate in the synthesis of more complex pharmacophores. Its structural motif is reminiscent of several natural products known for their bioactivity, including some isolated from plants and microorganisms.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of non-benzenoid aromatic compounds. The bicyclo[2.2.1]heptane system can be functionalized in various ways, allowing chemists to introduce diverse substituents that may enhance binding affinity or selectivity in biological assays. For instance, derivatives of this compound have been investigated for their interactions with enzymes and receptors involved in inflammatory pathways.
The methyl ester group at the 3-position provides a handle for further derivatization, enabling the preparation of amides, esters, or other functional groups that are commonly employed in drug development. This flexibility has made 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid a valuable building block in synthetic organic chemistry. Researchers have utilized this compound to construct more elaborate molecules with potential applications in treating neurological disorders, cancer, and infectious diseases.
Recent studies have highlighted the utility of this scaffold in designing molecules that interact with protein targets through hydrophobic interactions and hydrogen bonding networks. The rigid bicyclic core ensures that these interactions are optimized, while the presence of polar functional groups allows for fine-tuning of solubility and bioavailability. This balance has made it an attractive candidate for further development into lead compounds.
The synthesis of 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid typically involves multi-step organic transformations starting from readily available precursors such as cyclohexadienes or cyclopropanecarboxylic acid derivatives. Advances in catalytic methods have enabled more efficient routes to this compound, reducing reaction times and improving yields. These improvements have made it more accessible for researchers to explore its synthetic potential.
In addition to its pharmaceutical applications, this compound has found utility in materials science due to its unique structural features. The rigid bicyclo[2.2.1]heptane system can be incorporated into polymers or other materials to impart specific mechanical or electronic properties. Such applications are particularly relevant in the development of advanced materials for electronics or specialty chemicals.
The future prospects for 3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid are promising, with ongoing research focusing on expanding its synthetic toolkit and exploring new biological targets. As our understanding of molecular recognition continues to evolve, compounds like this are likely to play an increasingly important role in drug discovery and material science.
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